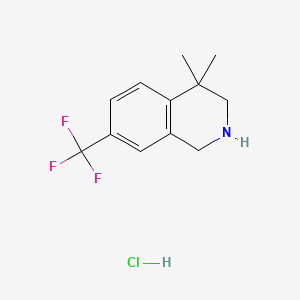
4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (TFITI) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of tetrahydroisoquinoline and is used in the synthesis of various compounds, including drugs, dyes, and other chemicals. TFITI has a unique structure and can be used in a variety of ways in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Local Anesthetic Activity
Isoquinoline alkaloids, including derivatives of tetrahydroisoquinoline, have shown significant roles in curing various diseases. A study by Azamatov et al. (2023) highlights the synthesis of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines through the Pictet–Spengler reaction. The research evaluated the local anesthetic activity, acute toxicity, and structure-toxicity relationship of these derivatives, identifying compounds with high local anesthetic activity and acceptable pharmacodynamic and pharmacokinetic properties. This study suggests the potential of these compounds as drug candidates after further investigation and modifications (Azamatov et al., 2023).
Analgesic and Anti-inflammatory Effects
Rakhmanova et al. (2022) investigated the analgesic and anti-inflammatory properties of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, demonstrating its pronounced anti-inflammatory effect and suggesting its potential as a non-narcotic analgesic in medical practice. This study exemplifies the therapeutic potentials of tetrahydroisoquinoline derivatives in treating pain and inflammation (Rakhmanova et al., 2022).
Antibacterial Activities and Pharmacological Properties
Chu et al. (1991) explored the antibacterial activities and pharmacological properties of enantiomers of temafloxacin hydrochloride, a potent member of the 4-pyridone-3-carboxylic acid class of antibacterial agents. Although focused on temafloxacin hydrochloride, this study reflects the broader interest in the pharmacological potential of isoquinoline derivatives, including those structurally related to 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (Chu et al., 1991).
Conformational Analysis and Stereochemical Studies
The conformational analysis and stereochemical studies of tetrahydroisoquinolines, as conducted by Olefirowicz and Eliel (1997), offer insights into the structural and conformational characteristics of these compounds. Understanding these aspects is crucial for the development of new drugs and for optimizing the biological activity of tetrahydroisoquinoline derivatives (Olefirowicz & Eliel, 1997).
Eigenschaften
IUPAC Name |
4,4-dimethyl-7-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c1-11(2)7-16-6-8-5-9(12(13,14)15)3-4-10(8)11;/h3-5,16H,6-7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSPMPUHIAWNDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=CC(=C2)C(F)(F)F)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744850 |
Source


|
| Record name | 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
1203683-03-7 |
Source


|
| Record name | 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

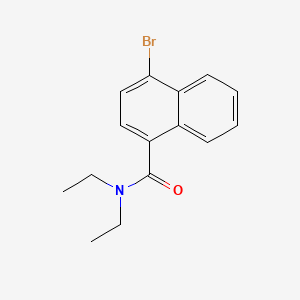
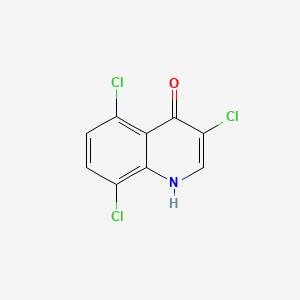
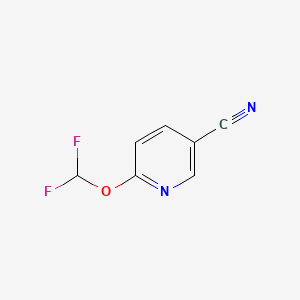
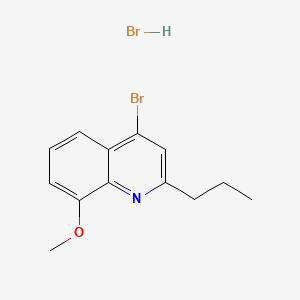
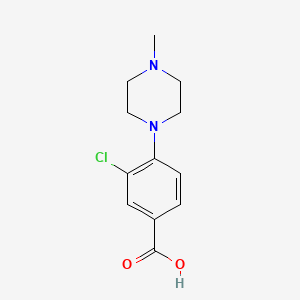
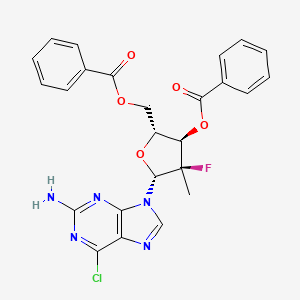
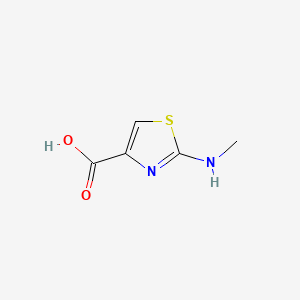
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-](/img/structure/B598035.png)
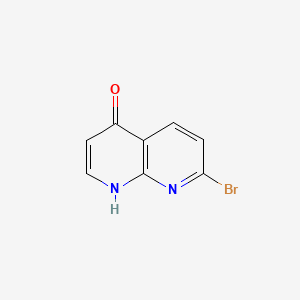
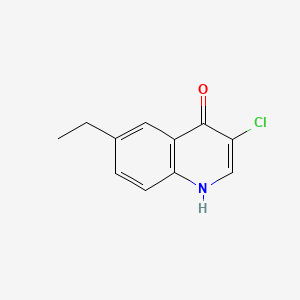
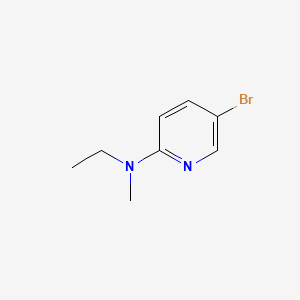
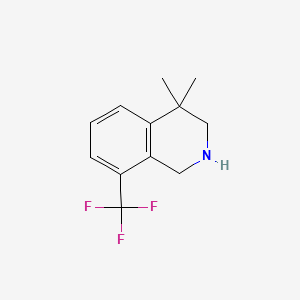
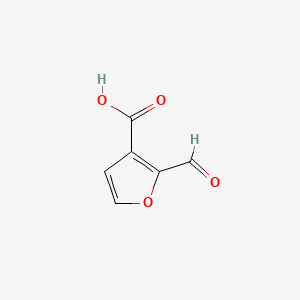
![5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B598043.png)